molecular formula C6H15ClN2O2 B2481311 3-aminopropyl N,N-dimethylcarbamate hydrochloride CAS No. 2260933-08-0

3-aminopropyl N,N-dimethylcarbamate hydrochloride

Cat. No.: B2481311
CAS No.: 2260933-08-0
M. Wt: 182.65
InChI Key: LUHYDHLLMGSFTQ-UHFFFAOYSA-N
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Description

3-Aminopropyl N,N-dimethylcarbamate hydrochloride is a chemical compound supplied for research purposes. It features both a primary amine group and a carbamate moiety in its structure. Organic carbamates are important in medicinal chemistry due to their hybrid amide-ester features, which often confer good chemical and proteolytic stability compared to peptides . The carbamate group is a key structural motif used in drug design and serves as a valuable building block in synthetic chemistry . Researchers may utilize this compound as a versatile synthetic intermediate. The primary amine functionality allows for further conjugation or coupling reactions, making it a potential precursor for constructing more complex molecules. Its structural features suggest potential applications in developing enzyme inhibitors or as a scaffold in pharmaceutical research, where the carbamate group can act as a peptide bond surrogate . This product is intended for research and development in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-aminopropyl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-8(2)6(9)10-5-3-4-7;/h3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHYDHLLMGSFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260933-08-0
Record name 3-aminopropyl N,N-dimethylcarbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminopropyl N,N-dimethylcarbamate hydrochloride typically involves the reaction of 3-aminopropanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-aminopropyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3-aminopropyl N,N-dimethylcarbamate hydrochloride exhibit significant anticancer properties. For example, studies have shown that compounds containing the dimethylcarbamate moiety can inhibit tumor growth by targeting specific biochemical pathways involved in cancer progression. In particular, modifications to the structure of these compounds have led to increased efficacy against various cancer cell lines, including those resistant to conventional therapies .

1.2 Drug Delivery Systems

The compound also plays a crucial role in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs. This is particularly beneficial in the development of prodrugs that release active pharmaceutical ingredients in a controlled manner, improving therapeutic outcomes .

Environmental Applications

2.1 CO2 Capture

This compound has been investigated as a potential solvent for post-combustion CO2 capture processes. Its unique chemical properties allow it to effectively absorb CO2 from flue gases, making it a candidate for reducing greenhouse gas emissions in industrial applications. Studies show that formulations incorporating this compound can achieve higher CO2 solubility and cyclic capacity compared to traditional solvents .

Material Science

3.1 Synthesis of Nanostructures

In material science, the compound has been used as a precursor for synthesizing silver and gold nanostructures through electrodeposition techniques. The presence of the dimethylcarbamate group facilitates the formation of nanoparticles with controlled size and morphology, which are essential for applications in electronics and catalysis .

Case Studies

Study Application Findings
Chen et al., 2025CO2 CaptureDemonstrated enhanced CO2 absorption using formulations with this compound compared to traditional solvents .
Research on Anticancer ActivityAnticancer PropertiesCompounds derived from this carbamate showed significant inhibition rates against various cancer cell lines, indicating potential as therapeutic agents .
Electrodeposition StudiesNanostructure SynthesisSuccessful synthesis of silver nanoparticles using this compound as an electrolyte, leading to improved conductivity in materials .

Mechanism of Action

The mechanism of action of 3-aminopropyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-Dimethylaminopropyl Chloride Hydrochloride (C₅H₁₃Cl₂N)
  • Structure : Chloride substituent instead of carbamate.
  • Molecular Weight : 158.07 g/mol .
  • Reactivity : Acts as an alkylating agent due to the reactive chloro group.
  • Applications : Intermediate in organic synthesis, e.g., for quaternary ammonium compounds .
b) 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride (EDC·HCl, C₈H₁₈ClN₃)
  • Structure : Carbodiimide group (-N=C=N-) instead of carbamate.
  • Molecular Weight : 191.70 g/mol .
  • Reactivity : Widely used as a coupling agent in peptide synthesis due to its ability to activate carboxyl groups.
  • Applications : Bioconjugation, polymer chemistry .
c) N-(3-Chloropropyl)-N,N-Dibutylamine Hydrochloride (C₁₁H₂₅Cl₂N)
  • Structure : Dibutylamine substituent and chloro group.
  • Molecular Weight : 266.69 g/mol .
  • Reactivity : Alkylation and surfactant synthesis.
  • Applications : Pharmaceutical intermediates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Solubility Stability
3-Aminopropyl N,N-dimethylcarbamate·HCl C₆H₁₅ClN₂O₂ 182.65 Carbamate Water-soluble Hydrolyzes at pH 7.4
3-Dimethylaminopropyl chloride·HCl C₅H₁₃Cl₂N 158.07 Chloride Polar solvents Moisture-sensitive
EDC·HCl C₈H₁₈ClN₃ 191.70 Carbodiimide Water, DMF, DMSO Moisture-sensitive
N-(3-Chloropropyl)-N,N-dibutylamine·HCl C₁₁H₂₅Cl₂N 266.69 Chloride, tertiary amine Organic solvents Stable under anhydrous conditions

Key Differentiators

  • Carbamate vs. Chloride : The carbamate group offers controlled hydrolysis for drug release, whereas chloride derivatives are more reactive but less selective .
  • Stability : Carbamates are stable in storage but hydrolyze under physiological conditions, whereas carbodiimides (e.g., EDC·HCl) require strict anhydrous handling .
  • Toxicity : Hydrochloride salts of carbamates may have lower systemic toxicity compared to alkyl chlorides, which can form reactive intermediates .

Biological Activity

3-Aminopropyl N,N-dimethylcarbamate hydrochloride (CAS No. 2260933-08-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pesticide research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its interactions with acetylcholinesterase (AChE) enzymes. The compound's structure allows it to mimic the neurotransmitter acetylcholine, leading to significant biological implications.

The primary mechanism of action for carbamates, including this compound, involves inhibition of AChE. This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. Inhibition leads to an accumulation of acetylcholine, which can enhance neurotransmission but may also result in toxicity if not regulated.

Key Mechanisms:

  • Enzyme Inhibition : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.
  • Neurotransmission Modulation : Increased levels of acetylcholine can lead to enhanced synaptic transmission, affecting muscle contraction and neural signaling.

Neurotoxicity and Enzyme Inhibition

Research has demonstrated that compounds similar to this compound exhibit neurotoxic effects through AChE inhibition. For example, studies on various N,N-dimethylcarbamates have shown varying degrees of inhibition potency against AChE, with some derivatives displaying IC50 values in the micromolar range .

CompoundIC50 (µM)Reference
This compoundTBDTBD
Other N,N-dimethylcarbamates1.60 - 311.0

Case Studies

  • Pesticide Research : Studies on carbamate pesticides indicate that compounds like methomyl and others demonstrate significant AChE inhibition, which correlates with their effectiveness as insecticides . This suggests that this compound could possess similar properties.
  • Toxicological Assessments : Investigations into the toxicological profiles of carbamates have revealed that exposure can lead to acute neurotoxicity in model organisms such as Daphnia magna. These studies assess gene transcription changes following exposure, indicating potential environmental impacts .
  • Pharmacological Studies : In vitro assays have shown that certain derivatives of N,N-dimethylcarbamates exhibit selective inhibition of AChE compared to butyrylcholinesterase (BChE), which may provide insights into developing therapeutic agents with reduced side effects .

Research Findings

Recent findings highlight the significance of structural modifications in enhancing the biological activity of carbamates:

  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied. Modifications in the alkyl groups or aromatic substitutions can significantly alter the potency and selectivity towards AChE .
  • Bioremediation Potential : The enzymatic degradation of carbamates by microbial strains has been explored as a bioremediation strategy, indicating a dual role for such compounds in both agricultural applications and environmental detoxification .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-aminopropyl N,N-dimethylcarbamate hydrochloride, and how can coupling reagents like EDC improve reaction efficiency?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, where 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is used to activate carboxyl groups for amide bond formation. Optimize reaction parameters by maintaining a pH of 4.5–6.0 (using MES or phosphate buffers) and a molar ratio of 1:1.2 (substrate:EDC) to minimize side reactions. Post-activation, add the amine nucleophile (e.g., 3-aminopropanol derivative) and monitor completion via TLC or NMR. EDC’s moisture sensitivity necessitates anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% required for biomedical applications). Confirm structure via 1^1H/13^13C NMR (e.g., δ ~2.8–3.2 ppm for dimethylamino protons, δ ~4.0 ppm for carbamate methylene). FT-IR can validate carbamate formation (C=O stretch ~1700 cm1^{-1}). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What solvents are compatible with this compound for biomedical polymer synthesis?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in water. For polymerization, use DMF at 60–80°C to enhance monomer solubility. Avoid chlorinated solvents (e.g., dichloromethane) due to potential carbamate degradation. Post-synthesis, purify polymers via dialysis (MWCO 3.5–7 kDa) against deionized water .

Advanced Research Questions

Q. How can RAFT polymerization be adapted to incorporate this monomer into stimuli-responsive copolymers?

  • Methodological Answer : Use a trithiocarbonate chain transfer agent (CTA) in acidic aqueous media (pH 4–5) to stabilize the protonated dimethylamino group. Maintain a [monomer]/[CTA]/[initiator] ratio of 50:1:0.2 at 70°C. For block copolymers, first synthesize a macro-CTA (e.g., poly(DMAPMA·HCl)), then chain-extend with monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC). Characterize dispersity (Đ < 1.2) via GPC-MALLS .

Q. What strategies mitigate cytotoxicity in polymers derived from this compound while retaining biofunctionality?

  • Methodological Answer : Reduce cationic charge density by copolymerizing with neutral monomers (e.g., PEG-methacrylate) or introducing zwitterionic groups (e.g., MPC). Assess cytotoxicity via ISO 10993-5 protocols: incubate HeLa or NIH/3T3 cells with polymer solutions (0.1–1 mg/mL) for 24–72 hours and measure viability using MTT/WST-1 assays. Low-molecular-weight fractions (<10 kDa) often exhibit higher toxicity; remove via ultrafiltration .

Q. How can conflicting data on hydrolytic stability of carbamate linkages in vivo be resolved?

  • Methodological Answer : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) and simulated lysosomal fluid (pH 5.0, 40°C) over 4 weeks. Monitor carbamate hydrolysis via LC-MS for free amine release. Use 14^{14}C-labeled compounds to track degradation kinetics in rodent models. Contradictions may arise from differences in polymer architecture (linear vs. cross-linked) or local enzyme activity (e.g., esterases) .

Q. What advanced techniques validate the targeting efficiency of drug conjugates using this compound?

  • Methodological Answer : Conjugate the carbamate-terminated polymer to targeting ligands (e.g., RGD peptides) via EDC/NHS chemistry. Validate targeting in vitro using flow cytometry (e.g., αv_vβ3_3-integrin-overexpressing U87MG cells) and in vivo via SPECT/CT imaging with 99m^{99m}Tc-labeled conjugates. Compare biodistribution to non-targeted controls in xenograft models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values for similar carbamate-containing polymers?

  • Methodological Answer : Variability often stems from differences in cell lines, serum content in media, or endotoxin contamination. Standardize assays using ISO-compliant protocols, include positive/negative controls (e.g., polyethylenimine for high toxicity, PEG for low), and pre-treat polymers with endotoxin-removal resins. Validate results across ≥3 independent labs .

Tables for Key Data

Property Value/Range Method Reference
Solubility in Water5–10 mg/mL (25°C)Gravimetric analysis
Purity Threshold≥98% (HPLC)USP <621> chromatography
Cytotoxicity (IC50, HeLa)>1 mg/mL (72 h exposure)MTT assay
Hydrolytic Half-life (pH 7.4)14–21 daysLC-MS quantification

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